Glyodin

Beschreibung

Historical Trajectory of Fungicide Development and Glyodin's Position

The development of agricultural fungicides has evolved from early inorganic compounds to more complex synthetic organic chemicals. The mid-1940s marked the introduction of several new fungicides, including dithiocarbamates like thiram, zineb, and nabam. scribd.com Glyodin emerged during this period, being first reported in 1946. herts.ac.uk It was among the fungicides, such as captan (B1668291) and the organophosphorous insecticide Malathion, that became available in the 1950s. researchgate.net Glyodin was historically used as an obsolete fungicide to protect foliage from general fungal attack on fruit trees like apples, pears, peaches, and cherries, targeting diseases such as apple scab, leaf spot, sooty blotch, bitter rot, brown rot, fly speck, black rot, and brook spot. herts.ac.uk

The trajectory of fungicide development has also been influenced by the emergence of fungicide resistance in pathogen populations. frontiersin.orgfrac.info Older fungicides often had a multi-site mode of action, targeting multiple biochemical processes in fungi, which generally reduced the risk of resistance development. frac.infohorticulture.com.au More recently introduced fungicides tend to have single-site specific targets, increasing the potential for resistance. apsnet.orgfrac.info Glyodin, with its historical use as a protectant fungicide, operates by disrupting enzymatic functions and essential metabolic pathways of fungi on contact, targeting multiple sites in fungal cells. echemi.com This multi-site activity is a characteristic often associated with older, less resistance-prone fungicides. frac.infohorticulture.com.auechemi.com

Foundational Research Contributions and Current Academic Relevance of Glyodin

Foundational research on Glyodin focused on its efficacy against various fungal plant pathogens. Early studies explored its use for controlling diseases like apple scab. Research in the mid-20th century investigated the influence of fungicide sprays, including Glyodin, on the balance of mite populations in apple orchards, noting that higher populations of predacious mites were present on trees treated with Glyodin or captan compared to those treated with lime sulphur. tandfonline.com This research highlighted potential non-target effects of fungicides on beneficial arthropods, an area of increasing relevance in modern integrated pest management (IPM) strategies.

While Glyodin is considered obsolete in some regions and not approved for use under certain regulations herts.ac.uk, its historical presence in fungicide research contributes to the broader understanding of fungicide chemistry and its impact on agricultural ecosystems. Studies comparing the efficacy of different fungicides against various fungi, such as artillery fungi (Sphaerobolus spp.), have included Glyodin, providing data on its inhibitory effects relative to other compounds. researchgate.net

Research findings related to Glyodin's efficacy can be illustrated by comparing its performance against specific fungi in in vitro studies.

| Fungicide | Concentration (ppm) | Mean Colony Diameter (mm) - Sphaerobolus iowensis | Mean Colony Diameter (mm) - Sphaerobolus stellatus | Mean Colony Diameter (mm) - Sphaerobolus sp. |

| No fungicide | - | 53.1 | 58.3 | 51.0 |

| Glyodin | 5 | 47.8 | 33.4 | NS |

| Glyodin | 20 | 33.1 | 43.8 | 32.5 |

| Captafol | 5 | 56.7 | 47.2 | NS |

| Captafol | 20 | 9.2 | 8.6 | 8.2 |

| Epoxiconazole | 5 | 4.4 | 4.8 | 0.9 |

| Epoxiconazole | 20 | 4.2 | 4.0 | 4.0 |

Note: NS indicates no significant difference.

As shown in the table above, Glyodin demonstrated some inhibitory effect on the growth of Sphaerobolus species in vitro, although other fungicides like Captafol and Epoxiconazole showed greater efficacy at the tested concentrations. researchgate.net

The academic relevance of Glyodin today lies primarily in historical studies of fungicide development, the evolution of disease control strategies, and research into the environmental impact and non-target effects of older pesticide chemistries. Its multi-site mode of action is a concept still relevant in the context of managing fungicide resistance. frac.infoechemi.com

Eigenschaften

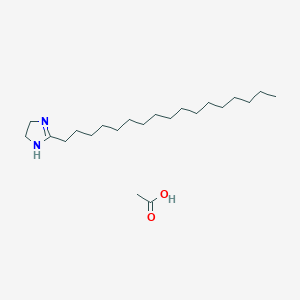

IUPAC Name |

acetic acid;2-heptadecyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-2(3)4/h2-19H2,1H3,(H,21,22);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMNZCGFRHLNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040297 | |

| Record name | Glyodin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-22-9 | |

| Record name | Glyodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyodin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyodin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyodin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7MNN3GX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Biology and Mechanistic Elucidation of Glyodin S Fungicidal Action

Molecular Mechanisms of Action in Fungal Pathogens

The fungicidal activity of chemical compounds can stem from various interactions within the fungal cell, including targeting essential enzymes, disrupting metabolic processes, or compromising structural integrity.

Identification and Characterization of Primary Cellular Targets

While the specific primary cellular targets of Glyodin have not been definitively and extensively characterized in the provided search results, the general mechanisms of other fungicides offer potential insights into how imidazole (B134444) fungicides like Glyodin might function. Many antifungal agents target essential components or processes unique to fungal cells, such as the cell wall or membrane. nih.govlibretexts.org For instance, azole fungicides are known to inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. libretexts.org Echinocandins, another class of antifungals, target the synthesis of β-1,3-glucan, a major component of the fungal cell wall. libretexts.orgnih.gov Given that Glyodin is classified as an imidazole fungicide, it is plausible that its mechanism of action involves interference with similar essential fungal components or pathways, though specific research confirming this for Glyodin was not detailed in the search results. herts.ac.uk

Disruption of Essential Fungal Biochemical Pathways

Disruption of vital biochemical pathways is a common mode of action for fungicides. For example, some fungicides interfere with the synthesis of ergosterol, which is crucial for fungal membrane integrity and function. libretexts.org Others target enzymes involved in cell wall synthesis, such as glucan synthase or chitin (B13524) synthase, thereby compromising the structural support of the fungal cell. libretexts.orgnih.gov Metabolic pathways, including purine (B94841) metabolism, are also essential for fungal growth and virulence, and their disruption can have significant antifungal effects. frontiersin.org While the specific biochemical pathways disrupted by Glyodin were not explicitly detailed in the search results, its fungicidal activity implies interference with one or more essential fungal processes.

Effects on Fungal Cell Structure and Integrity

The integrity of the fungal cell wall and membrane is vital for survival, protecting the cell from environmental stresses and maintaining cellular processes. nih.govfrontiersin.org Antifungal agents can compromise this integrity, leading to cell lysis or inhibition of growth. researchgate.netresearchgate.net For instance, compounds that damage the cell membrane structure can lead to leakage of cellular contents. researchgate.net Inhibition of cell wall synthesis can result in abnormal cell wall maturation, septum formation, and bud ring formation, ultimately leading to cell death. researchgate.net While direct evidence of Glyodin's specific effects on fungal cell structure and integrity was not found, its fungicidal nature suggests it likely induces structural damage or disrupts processes necessary for maintaining cellular integrity.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles for Glyodin Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. These studies are crucial for designing new analogues with improved efficacy, reduced toxicity, or altered target specificity. While detailed SAR studies specifically on Glyodin analogues were not extensively reported in the search results, the principle of SAR is widely applied in the development of new antifungal agents. nih.govnih.govconicet.gov.ar

SAR analysis typically involves synthesizing a series of compounds with systematic modifications to the core structure and evaluating their biological activity. By correlating structural changes with changes in activity, researchers can identify key functional groups or structural features responsible for the desired effect. This information then guides the design of new molecules with enhanced properties. nih.govnih.govconicet.gov.ar

For imidazole fungicides like Glyodin, SAR studies would likely focus on modifications to the imidazole ring and the attached heptadecyl chain to understand their influence on antifungal potency and spectrum of activity. herts.ac.uk Such studies could reveal how factors like chain length, branching, or substitutions on the imidazole ring affect binding to fungal targets or penetration of fungal cell membranes. Although specific data tables detailing Glyodin SAR were not retrieved, the general principles of SAR studies in antifungal development highlight the importance of this approach in optimizing the activity of fungicidal compounds. nih.govnih.govconicet.gov.ar

Metabolism and Biotransformation of Glyodin

Fungal Metabolic Pathways of Glyodin and its Derivatives

Fungi possess diverse metabolic pathways, including primary and secondary metabolism, which enable them to process various organic compounds longdom.org. Primary metabolism is essential for growth and energy production, involving pathways like glycolysis and the citric acid cycle longdom.orgdavidmoore.org.uk. Secondary metabolism produces compounds that aid fungi in environmental adaptation and defense longdom.org. While general fungal metabolic processes are well-studied longdom.orgdavidmoore.org.ukplos.orgnih.gov, specific detailed metabolic pathways for Glyodin and its derivatives within fungi are not extensively documented in the provided search results. Some studies mention the impact of fungicides, including Glyodin, on fungal growth researchgate.net, suggesting interactions at a metabolic level, but the precise biochemical transformations of Glyodin by fungal enzymes are not explicitly described. Research on fungal metabolism often focuses on the degradation of other compounds like gliadin teagasc.iewikipedia.orgcsic.esfrontiersin.orgmdpi.comresearchgate.netplos.orgnih.govnih.govasm.orgmdpi.comglisodin.orggoogle.compan.olsztyn.plnih.govmybiosource.comresearchgate.netcreative-diagnostics.com or the effects of substances on fungal metabolic processes acs.orgmdpi.com.

Plant Metabolic Pathways and Conjugation of Glyodin

Plants have complex metabolic networks responsible for synthesizing essential compounds through primary pathways like photosynthesis and secondary metabolites for defense and adaptation researchgate.netscitechnol.com. Plant metabolism involves processes such as nutrient uptake, transport, and the biosynthesis of various organic molecules researchgate.netscitechnol.commdpi.comresearchgate.net. Conjugation is a common detoxification mechanism in plants, where xenobiotics are coupled with endogenous molecules (e.g., sugars, amino acids, glutathione) to increase their water solubility and facilitate their storage or degradation vedantu.com. While the general principles of plant metabolism and conjugation are understood researchgate.netscitechnol.commdpi.comresearchgate.net, specific information regarding the metabolic pathways and conjugation of Glyodin within plant tissues is not detailed in the provided search results. Studies on plant metabolism often focus on the biosynthesis of plant compounds or the plant's response to stress and nutrient availability researchgate.netscitechnol.commdpi.comresearchgate.netweizmann.ac.il.

Microbial Degradation and Environmental Biotransformation Processes of Glyodin

Microbial communities in soil and water play a significant role in the environmental biotransformation of chemical compounds, including pesticides vedantu.comacs.orgepa.gov. Biotransformation by microbes can alter the structure and properties of these substances vedantu.com.

Identification of Microbial Degradation Products

The provided search results discuss microbial degradation in the context of other compounds, particularly gliadin csic.esfrontiersin.orgmdpi.comresearchgate.netplos.orgnih.govnih.govasm.orgmdpi.comgoogle.com. Microorganisms, including bacteria and fungi, can break down complex proteins like gliadin into smaller peptides and amino acids through enzymatic activity csic.esfrontiersin.orgmdpi.comresearchgate.netplos.orgnih.govnih.govasm.orgmdpi.com. Specific microbial degradation products of Glyodin are not identified in the provided search snippets. Research often focuses on the degradation of widely studied compounds or pollutants acs.orgepa.gov.

Enzymatic Systems Involved in Glyodin Biotransformation

Microbial biotransformation is catalyzed by a variety of enzymatic systems vedantu.com. These can include oxidoreductases, hydrolases, transferases, and other enzymes that facilitate reactions like oxidation, reduction, hydrolysis, and conjugation vedantu.comuomus.edu.iq. Cytochrome P450 enzymes, for instance, are a superfamily of monooxygenases involved in the oxidative biotransformation of various xenobiotics uomus.edu.iqnih.gov. While the general types of enzymatic systems involved in microbial biotransformation are known vedantu.comuomus.edu.iq, the specific enzymes responsible for the breakdown of Glyodin by microorganisms are not detailed in the provided search results. Studies on microbial enzymes often focus on those involved in the degradation of specific target compounds, such as gliadin-degrading enzymes (gliadinases) produced by various bacteria and fungi csic.esfrontiersin.orgmdpi.comresearchgate.netplos.orgnih.govnih.govasm.orgmdpi.com.

Fungal Resistance to Glyodin

Genetic and Molecular Mechanisms of Glyodin Resistance

Fungal resistance to fungicides, including those with multi-site activity like Glyodin, can arise through a variety of genetic and molecular alterations. While specific detailed studies on the molecular mechanisms of resistance solely to Glyodin are limited in the available literature, general mechanisms observed for other fungicides provide a framework for understanding potential pathways of resistance development.

Target-Site Mutations and Alterations Conferring Resistance

For fungicides with a single, specific protein target, resistance often arises from mutations in the gene encoding that target protein. These mutations can alter the binding site, reducing the fungicide's affinity and efficacy. nih.govusda.gov In the case of multi-site fungicides such as Glyodin, which interact with multiple cellular components and processes, resistance is less likely to be conferred by a single target-site mutation. echemi.comnih.govusda.gov However, alterations affecting multiple targets simultaneously or modifications in pathways broadly impacted by Glyodin's disruptive action could potentially contribute to reduced sensitivity. The precise nature of such multi-target alterations in response to Glyodin exposure requires further specific investigation.

Role of Efflux Transporters in Glyodin Resistance Development

Efflux transporters are membrane proteins that can pump fungicidal compounds out of the fungal cell, thereby reducing their intracellular concentration to sub-lethal levels. bcpc.orgcdnsciencepub.comnih.govmdpi.comnih.govfrontiersin.org This mechanism is a significant contributor to multidrug resistance in various fungal species. nih.govfrontiersin.orgnih.gov While extensively studied for other fungicide classes like azoles, the specific role of efflux transporters in conferring resistance to Glyodin has not been widely documented in the available research. However, given the general importance of efflux pumps in fungal defense against toxic compounds, it is plausible that increased activity or altered regulation of certain transporters could play a role in Glyodin tolerance in some fungal strains.

Regulatory Networks and Stress Responses in Resistance Acquisition

Fungi possess complex regulatory networks and stress response pathways that enable them to adapt to unfavorable environmental conditions, including exposure to antifungal compounds. nih.govnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgwur.nlnih.govfrontiersin.org Activation of these networks can lead to various adaptive responses, such as upregulating detoxification mechanisms, altering cell wall composition, or modulating the expression of efflux pumps. nih.govnih.govmdpi.comnih.gov While research has highlighted the involvement of specific signaling pathways, like the High Osmolarity Glycerol (HOG) pathway or protein kinase C (PKC) pathway, in mediating stress responses and antifungal resistance in other contexts, their specific involvement in response to Glyodin has not been detailed in the provided information. mdpi.comfrontiersin.org Further research is needed to elucidate the specific regulatory networks and stress responses triggered by Glyodin exposure and their contribution to resistance.

Population Dynamics and Evolution of Glyodin-Resistant Fungal Strains

The development and spread of fungicide resistance within fungal populations are driven by evolutionary processes, primarily selection pressure exerted by repeated fungicide application. afren.com.aunih.govfrontiersin.orgcore.ac.ukaps.org In any fungal population, there may be naturally occurring individuals with reduced sensitivity due to random mutations. afren.com.au When a fungicide is applied, sensitive individuals are inhibited, while those with reduced sensitivity or resistance survive and reproduce, leading to an increase in the frequency of resistant individuals in the population over time. afren.com.aunih.gov

The multi-site mode of action of Glyodin is expected to slow down the rate of resistance development compared to single-site inhibitors because the simultaneous occurrence of multiple mutations affecting different targets is a less frequent event. echemi.comnih.govusda.gov However, prolonged and widespread use of Glyodin can still exert selection pressure, potentially leading to shifts in fungal populations towards decreased sensitivity.

Studies on the population dynamics and evolution of resistance have been conducted for various fungal pathogens and fungicides, often employing techniques like monitoring shifts in sensitivity distributions within field populations and analyzing the genetic makeup of resistant isolates. nih.govfrontiersin.orgcore.ac.uk Specific data on the population dynamics and evolutionary trajectories of fungal resistance specifically to Glyodin is limited in the provided search results. Research on the population-level impacts of Glyodin use on target fungal pathogens would provide valuable insights into the sustainability of its application.

Cross-Resistance and Multidrug Resistance Profiles Related to Glyodin

Cross-resistance occurs when a fungal strain resistant to one fungicide is also resistant to other fungicides, often those with a similar mode of action. bcpc.orgfrontiersin.orgjcpa.or.jpmdpi.com Multidrug resistance (MDR) refers to resistance to multiple chemically unrelated compounds. mdpi.comnih.govfrontiersin.orgnih.gov

Given Glyodin's multi-site mode of action, the likelihood of target-site based cross-resistance with single-site fungicides is expected to be low. However, cross-resistance between multi-site fungicides targeting similar fundamental cellular processes could potentially occur. One search result mentions that studies with the fungicides Glyodin and captan (B1668291) showed that apple scab could be controlled, and tetrachlorvinphos (B1682751) appeared to induce cross-resistance. cabidigitallibrary.org This suggests a potential for cross-resistance between Glyodin and captan, another multi-site protectant fungicide.

Environmental Fate and Ecological Interactions of Glyodin

Environmental Degradation Pathways and Kinetics in Agroecosystems

The degradation of pesticides in agroecosystems is influenced by various factors, including soil properties, climate conditions (temperature, rainfall, light intensity), water chemistry, and microbial activity. fao.orgoregonstate.edu

Abiotic Degradation Processes in Soil and Water

Abiotic degradation refers to the breakdown of a substance by non-biological factors, primarily hydrolysis and photolysis. chemsafetypro.comfao.orgcarnegiescience.edunoack-lab.com

Hydrolysis: This process involves the breaking of chemical bonds by reaction with water. Hydrolysis rates can be dependent on pH. chemsafetypro.comcarnegiescience.edu

Photolysis: This is the degradation of a substance by light, particularly sunlight. Photodegradation can occur on the surface of plants, soil, or water. fao.orgoregonstate.edunih.gov The high energy from sunlight can cause reactions like bond scission, cyclization, and rearrangement. nih.gov

Biotic Degradation Processes and Microbial Contribution

Biotic degradation, also known as biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms such as bacteria and fungi. chemsafetypro.comfao.orgwikipedia.org This process can occur in soil, sediment, and water. chemsafetypro.com

Biodegradation involves a series of stages: biodeterioration (mechanical weakening), biofragmentation (breakdown by microorganisms), and assimilation (incorporation into new cells). wikipedia.org Factors affecting biodegradation rates include the presence of oxygen, nutrients, the size of microbial populations, and microbial adaptation. fao.org

While the search results discuss microbial degradation in general terms and mention the biodegradation of other compounds like glyphosate (B1671968) researchgate.netusgs.gov and gliadin scispace.comasm.orgresearchgate.netnih.gov, specific details regarding the microbial degradation pathways and kinetics of Glyodin were not found. The information available suggests that conditions promoting microbial activity generally enhance the rate of pesticide degradation. irost.ir

Environmental Partitioning and Distribution in Ecosystem Compartments

Environmental partitioning describes how a chemical substance distributes itself among different environmental compartments such as soil, water, air, and biota. This distribution is influenced by the substance's physical and chemical properties, including solubility, volatility, and its affinity for organic matter. fao.orgoregonstate.edu

Glyodin is described as slightly soluble in water and soluble in organic solvents. echemi.com This suggests it may have some affinity for organic matter in soil and sediment.

Soil adsorption is a key process influencing the mobility and distribution of pesticides in the environment. fao.orgirost.ir Pesticides can adhere to soil particles, particularly organic matter and clay. irost.ir The extent of adsorption affects the potential for leaching into groundwater and runoff into surface water. irost.irnih.gov

Information on the specific soil adsorption and mobility of Glyodin was limited in the search results, with one source indicating that a GUS leaching potential index could not be calculated. herts.ac.uk

Bioaccumulation is the process by which organisms accumulate chemicals from the abiotic environment (water, soil, air) and dietary sources. up.ptecetoc.org Chemicals that tend to bioaccumulate are often organic, non-ionized, and poorly soluble in water, with a high affinity for lipids. up.ptecetoc.org The octanol-water partition coefficient (Kow) is an indicator of a substance's potential for bioaccumulation. fao.org

One search result mentions that bioaccumulation of Glyodin is not expected because the log Pow is < 1. eaglebio.comeaglebio.com This suggests a low potential for accumulation in organisms.

Non-Target Organism Interactions and Ecological Community Dynamics

Pesticides can have unintended effects on non-target organisms in agroecosystems, impacting biodiversity and ecological functions. njaudubon.orgmdpi.comfrontiersin.org These effects can include increased mortality as well as sublethal effects on behavior, development, reproduction, and physiology. njaudubon.orgmdpi.com

While general information on the ecological effects of pesticides on non-target species is available njaudubon.orgmdpi.comfrontiersin.orgepa.gov, specific detailed research findings on the interactions of Glyodin with non-target organisms and its impact on ecological community dynamics were limited in the provided search results. One source mentions that Glyodin at recommended application rates caused little or no reductions in the numbers of beneficial predaceous and parasitic arthropods. epa.gov Another source indicates that Glyodin may cause potential harm to aquatic organisms and the environment, advising attention to environmental protection during its use and handling. chembk.com It is also described as very toxic to aquatic life with long-lasting effects. eaglebio.comeaglebio.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Glyodin | 11159 |

| Gliadin | 17787981 |

Data Table Example (Illustrative - Specific Glyodin data was not found)

While specific quantitative data for Glyodin's degradation kinetics and partitioning were not found in the search results, an illustrative table format is provided below, showing the types of data that would be presented if available.

| Environmental Compartment | Degradation Process | Half-life (e.g., days) | Key Factors Influencing Rate |

| Soil | Abiotic (Hydrolysis) | Data not available | pH, Temperature |

| Soil | Biotic (Biodegradation) | Data not available | Microbial activity, Soil type, Moisture, Temperature |

| Water | Abiotic (Hydrolysis) | Data not available | pH, Temperature |

| Water | Abiotic (Photolysis) | Data not available | Sunlight intensity, Water depth, Turbidity |

Illustrative Data Table: Environmental Partitioning (Based on general principles and limited Glyodin data)

| Environmental Compartment | Partitioning Behavior | Influencing Properties |

| Soil | Adsorption to organic matter/clay | Solubility, Kow, Soil composition |

| Water | Dissolved in water | Solubility |

| Biota | Potential for Bioaccumulation | Kow, Metabolism, Exposure duration |

Analytical Methodologies for Glyodin Research

Chromatographic Techniques for Glyodin Detection and Quantification

Chromatography plays a vital role in separating Glyodin from complex sample matrices before detection and quantification. Both liquid and gas chromatography techniques, along with their hyphenated variants, are broadly applicable in pesticide analysis. rjpbcs.comresearchgate.netcore.ac.ukscience.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of various agricultural pesticides, particularly those that may be less volatile or thermally labile, such as some organophosphorus and carbamate (B1207046) pesticides. rjpbcs.comresearchgate.net While detailed published methods specifically for Glyodin analysis by HPLC with extensive research findings were not prominently found, one application note describes a reversed-phase (RP) HPLC method for the separation of Glyodin. sielc.com This method utilizes a reverse-phase column (e.g., Newcrom R1) and a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) detection, phosphoric acid in the mobile phase typically needs to be replaced with formic acid to ensure compatibility. sielc.com HPLC offers high sensitivity and is capable of rapidly separating a large number of compounds. google.com

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC) is another established technique in pesticide residue analysis, particularly for volatile and thermally stable compounds. rjpbcs.comresearchgate.netcore.ac.ukscience.govacs.org GC coupled with a Mass Spectrometer (GC-MS) is considered a standard confirmatory method for pesticide analysis, enabling the detection and identification of compounds down to ultra-trace levels. rjpbcs.comresearchgate.net While direct detailed applications for Glyodin analysis by GC were not extensively found in the search results, GC-MS is mentioned as a technique that can be used to assess the purity of imidazole (B134444) fungicides, a group that includes Glyodin. google.com PubChem also lists GC-MS spectral information for Glyodin, indicating its applicability for analysis. nih.gov

Mass Spectrometry (MS) Applications in Glyodin Analysis

Mass Spectrometry (MS) is a powerful analytical tool that provides structural information by measuring the mass-to-charge ratio (m/z) of analytes. core.ac.uk Hyphenated techniques combining chromatography with mass spectrometry, such as GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), are extensively used for the identification and quantification of pesticides in complex matrices due to their high sensitivity and selectivity. rjpbcs.comresearchgate.netcore.ac.ukscience.govgoogle.comacs.orgnih.gov LC-MS is particularly useful for compounds less amenable to GC. rjpbcs.comresearchgate.net Glyodin has been detected in environmental water samples using liquid chromatography/mass spectrometry (LC/MS) with electrospray ionization (ESI). nih.gov MS techniques are valuable for both targeted analysis (quantifying known compounds) and non-targeted screening (identifying unknown substances). nih.govchemsrc.com

Spectroscopic Methods for Glyodin Characterization and Residue Analysis

Spectroscopic methods provide information about the interaction of a compound with electromagnetic radiation, offering insights into its structure and properties. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for the characterization and confirmation of chemical structures. PubChem lists FTIR spectral information for Glyodin, indicating its use in characterizing the compound. nih.gov While detailed applications of spectroscopic methods specifically for Glyodin residue analysis were not extensively detailed in the search results, colorimetric, ultra-violet (UV), and infrared procedures are generally mentioned as methods used in pesticide determination. core.ac.uk These methods can be used for qualitative or quantitative analysis, often after appropriate sample preparation and separation.

Chemical Synthesis and Derivatization Studies of Glyodin

Synthetic Routes and Methodological Innovations in Glyodin Production

The synthesis of Glyodin involves the formation of the 2-heptadecyl-2-imidazoline (B93696) base, followed by the formation of the acetate (B1210297) salt. The imidazoline (B1206853) ring system can be synthesized through cyclization reactions. One described method for preparing 2-heptadecyl-2-imidazoline involves the reaction of ethylene (B1197577) diamine with stearonitrile (B1677099). This reaction is typically carried out under specific conditions, such as in a stainless steel autoclave. prepchem.com

General synthetic strategies for 2-substituted imidazolines often involve the condensation of a carboxylic acid or a derivative (such as a nitrile or ester) with a 1,2-diamine (like ethylenediamine). The reaction between a nitrile and a diamine, as suggested by the ethylene diamine and stearonitrile route, is a common pathway to access 2-imidazolines. Stearonitrile provides the seventeen-carbon alkyl chain that becomes the 2-heptadecyl substituent on the imidazoline ring.

Following the formation of the 2-heptadecyl-2-imidazoline base (also referred to as 2-heptadecyl-4,5-dihydro-1H-imidazole), the final step in the production of Glyodin is the formation of the acetate salt. This typically involves treating the imidazoline base with acetic acid. Glyodin is the acetate derivative of 2-heptadecyl-2-imidazoline.

While specific detailed methodological innovations in the large-scale industrial production of Glyodin are not extensively detailed in publicly available general scientific literature, the synthesis of related imidazoline compounds has explored various techniques, including both conventional thermal methods and microwave-assisted organic synthesis (MAOS). MAOS has been shown in some cases to offer advantages such as higher chemical yields and shorter reaction times for the synthesis of imidazoline derivatives. researchgate.net However, the application of such innovations specifically to Glyodin synthesis would require further detailed study.

Design and Synthesis of Novel Glyodin Derivatives for Mechanistic Probes

Research into the derivatization of Glyodin and related imidazoline compounds suggests potential avenues for designing novel derivatives. The imidazoline ring offers sites for modification, as does the long alkyl chain and the acetate counterion.

Studies on imidazoline derivatives have explored modifications for various applications, such as corrosion inhibition and as surfactants. For instance, the synthesis of imidazoline-based amphoacetate surfactants involves heating an alkyl imidazoline with a halogenated acetic acid salt in the presence of an alkali. google.com This type of reaction demonstrates that the nitrogen atom in the imidazoline ring can be functionalized with an acetic acid moiety, leading to zwitterionic structures. While these derivatives are synthesized for their surfactant properties, the chemical transformation involved could potentially be adapted to create Glyodin derivatives with altered properties.

Another area of derivatization explored for imidazoline compounds is the introduction of different substituents on the ring or the nitrogen atoms for applications like corrosion inhibitors. researchgate.net This indicates that the core imidazoline structure can tolerate various functional groups, suggesting the possibility of synthesizing Glyodin analogs with modifications aimed at probing its mechanism of action. For example, altering the length or introducing functionalities into the heptadecyl chain, or modifying the imidazoline ring itself, could yield derivatives with altered physical properties, cellular uptake, or interactions with biological targets.

Future Directions and Research Gaps in Glyodin Scholarship

Advanced Molecular Biological Techniques for Deeper Mechanistic Understanding

The precise molecular mechanism by which Glyodin exerts its fungicidal activity, described broadly as "protective action," is not extensively detailed in readily available research. herts.ac.uk While some fungicides, such as those in the guanidine (B92328) class (chemically related to imidazoles), are hypothesized to disrupt fungal cell membranes, the specific interactions of Glyodin at a molecular level require further elucidation. frac.info

Future research could leverage advanced molecular biological techniques to bridge this knowledge gap. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to identify the specific cellular pathways and targets affected by Glyodin in fungal pathogens. nih.govmdpi.com Genomic analysis of fungal isolates with historical exposure to Glyodin could potentially reveal genetic basis for resistance or sensitivity, providing insights into the evolutionary pressures exerted by this fungicide. Although research on newer fungicides is exploring the use of genomics to identify new targets and combat resistance, similar approaches could be retrospectively applied to legacy compounds like Glyodin to understand past selection pressures. nih.gov Furthermore, in vitro studies utilizing techniques like spectroscopy and molecular docking, similar to those used for studying interactions of other compounds with biological molecules, could help characterize the binding of Glyodin to fungal cellular components and clarify its disruptive effects on membrane integrity or other vital functions. herts.ac.ukmdpi.com

Predictive Modeling and Simulation for Environmental Fate

The environmental fate of legacy fungicides like Glyodin is a critical area with significant research gaps. Understanding how these compounds persist, transform, and transport in various environmental compartments (soil, water, air) is crucial for assessing potential long-term ecological impacts. While general environmental fate models exist for pesticides and their transformation products, there is a recognized need for more sophisticated models that can accurately simulate complex transformation pathways and transport processes, especially at larger spatial scales like catchments. frontiersin.orgresearchgate.netfrac.info

For Glyodin, specific research is needed to:

Characterize its degradation pathways and the persistence and toxicity of its transformation products in different environmental matrices.

Develop or adapt environmental fate models to accurately predict Glyodin's behavior in agricultural landscapes, considering factors such as soil type, climate, and historical application rates.

Validate these models with empirical data from areas with a history of Glyodin use.

Current environmental fate models for pesticides often lack the complexity to simulate the fate of transformation products effectively, and there is a call for integrating different modeling approaches, including those that can predict fate characteristics based on molecular structure. frontiersin.orgresearchgate.net Applying and refining these advanced modeling techniques specifically for Glyodin would provide valuable tools for retrospective exposure assessments and for understanding the long-term environmental footprint of this legacy fungicide.

Sustainable Agricultural Practices and Legacy Fungicide Management

The phasing out of fungicides like Glyodin is part of a broader global shift towards more sustainable agricultural practices. Research in sustainable agriculture is increasingly focused on reducing reliance on synthetic chemical inputs through strategies such as the adoption of biopesticides, implementation of integrated pest management (IPM) programs, and promotion of crop diversification. utkarshagro.comresearcherslinks.commdpi.commdpi.comsemanticscholar.orgnih.govresearchgate.net

Research gaps related to Glyodin within this context include:

Assessing the long-term impact of historical Glyodin use on soil health and microbial communities.

Investigating potential strategies for the remediation of Glyodin-contaminated sites, if necessary.

Learning from the history of Glyodin use and its eventual obsolescence (potentially due to the development of resistance or environmental concerns, common issues with synthetic fungicides frac.infosemanticscholar.orgresearchgate.net) to inform the responsible development and deployment of new disease management tools.

Exploring how the ecological niches previously managed by Glyodin are now being addressed by current sustainable practices and identifying any resulting challenges or shifts in pathogen populations.

Q & A

Q. How do I integrate multi-omics data (transcriptomics, metabolomics) to study Glyodin’s mode of action?

- Methodological Answer :

- Pipeline Design : Use KNIME or Galaxy for workflow integration.

- Pathway Analysis : Tools like KEGG or STRING map Glyodin-induced gene/metabolite changes.

- Cross-Validation : Confirm omics findings with targeted assays (e.g., qRT-PCR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.